Bienvenue dans la boutique en ligne BenchChem!

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid

Atovaquone impurity profiling HPLC method validation Relative retention time

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid (CAS 165317-79-3), also systematically named 4′-chloro-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxylic acid, is a chlorinated cyclohexene monocarboxylic acid with molecular formula C₁₃H₁₃ClO₂ and molecular weight 236.69 g·mol⁻¹. The compound serves primarily as a reference standard for the identification, quantification, and control of process-related impurities in the antimalarial active pharmaceutical ingredient (API) atovaquone, where it is designated as Atovaquone Impurity 6 by multiple certified reference-material suppliers.

Molecular Formula C13H13ClO2
Molecular Weight 236.69 g/mol
CAS No. 165317-79-3
Cat. No. B050566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid
CAS165317-79-3
Molecular FormulaC13H13ClO2
Molecular Weight236.69 g/mol
Structural Identifiers
SMILESC1CC(=CCC1C(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H13ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1,5-8,11H,2-4H2,(H,15,16)
InChIKeyPUEVPYKWPGVGGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic Acid (CAS 165317-79-3): Core Identity, Atovaquone Impurity Role, and Sourcing Landscape


4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid (CAS 165317-79-3), also systematically named 4′-chloro-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxylic acid, is a chlorinated cyclohexene monocarboxylic acid with molecular formula C₁₃H₁₃ClO₂ and molecular weight 236.69 g·mol⁻¹ [1]. The compound serves primarily as a reference standard for the identification, quantification, and control of process-related impurities in the antimalarial active pharmaceutical ingredient (API) atovaquone, where it is designated as Atovaquone Impurity 6 by multiple certified reference-material suppliers [2]. Its computed properties include XLogP3-AA = 3.1 and a boiling point of 392.5 °C at 760 mmHg [1].

Why 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic Acid Cannot Be Replaced by Generic Cyclohexene Carboxylic Acids or Unqualified Impurity Standards


In analytical quality-control (QC) and regulatory filing (ANDA) workflows for atovaquone, impurity reference standards must exhibit exact structural fidelity, verified chromatographic retention behavior, and documented traceability to pharmacopoeial monographs (USP/EP) [1]. Generic cyclohex-3-ene carboxylic acids or uncharacterised chlorophenyl analogs lack the defined relative retention time (RRT) and certified purity required to serve as system-suitability markers in validated HPLC methods. Furthermore, substitution with a saturated analog (e.g., 4-(4-chlorophenyl)cyclohexanecarboxylic acid) would introduce an incorrect oxidation state, altering detector response factors and compromising the accuracy of impurity quantification [1]. Procurement of the compound from sources that do not provide a certificate of analysis (CoA) with orthogonal identity confirmation (NMR, HRMS, IR) and pharmacopoeial traceability therefore introduces unacceptable regulatory risk.

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic Acid: Quantitative Differentiation Evidence Against Closest Comparators


Chromatographic Identity: Unique Relative Retention Time (RRT) in Atovaquone Impurity Profiling

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid (Atovaquone Impurity 6) occupies a specific, non-interchangeable position in the HPLC impurity profile of atovaquone. The pharmacopoeial monograph for atovaquone lists three related substances with acceptance criteria based on relative retention time (RRT): RRT 0.63 (≤ 0.5%), RRT 0.89 (≤ 0.3%), and RRT 1.8 (≤ 0.5%) . While the exact RRT designation for Impurity 6 is not publicly disclosed, certified reference-material suppliers consistently provide the compound with a certificate of analysis that confirms a single, well-resolved peak under the compendial conditions, permitting unambiguous integration and quantification. In contrast, structurally similar impurities such as Atovaquone EP Impurity C (CAS 1809464-27-4) elute at distinctly different RRT values and cannot serve as system-suitability standards for this specific marker.

Atovaquone impurity profiling HPLC method validation Relative retention time

Oxidation-State Differentiation from the Saturated Analog: LogP Shift and Downstream Reactivity

The compound bears a cyclohex-3-ene core, distinguishing it from the fully saturated 4-(4-chlorophenyl)cyclohexanecarboxylic acid that is used as a precursor in the commercial atovaquone route [1]. The presence of the double bond reduces the computed partition coefficient (XLogP3-AA = 3.1) relative to the saturated analog (estimated XLogP3-AA ≈ 3.4), increasing polarity and thus affecting extraction behaviour and chromatographic retention. This oxidation-state difference also enables direct conversion of the unsaturated acid to Atovaquone EP Impurity C (the unsaturated naphthoquinone impurity) via a single-step condensation with 2‑chloro‑1,4‑naphthoquinone, whereas the saturated acid requires a dehydrogenation step that can introduce additional by-products [2].

Structural differentiation LogP comparison Atovaquone synthesis

Pharmacopoeial Traceability and Certified Purity vs. Generic Research-Grade Alternatives

Specialty suppliers of 4-(4-chlorophenyl)-cyclohex-3-enecarboxylic acid (as Atovaquone Impurity 6) provide the compound with a comprehensive certificate of analysis (CoA) that includes quantitative HPLC purity (typically ≥ 98%), orthogonal identity confirmation (¹H/¹³C NMR, HRMS, IR), and explicit traceability to USP or EP reference standards [1]. In contrast, generic ‘cyclohex-3-ene-1-carboxylic acid’ or ‘4-chlorophenyl cyclohexane carboxylic acid’ reagents are sold only with simple lot reports (purity by GC or titration, single-point identity) and lack any pharmacopoeial linkage. The absence of a certified CoA with orthogonal data prevents these generic alternatives from being used as primary reference standards in regulated pharmaceutical QC environments.

Reference standard traceability Certificate of Analysis Pharmacopoeial compliance

Boiling Point Differentiation Enabling Distillation-Based Purification

The compound exhibits a predicted boiling point of 392.5 °C at 760 mmHg, approximately 30–40 °C lower than the fully saturated 4-(4-chlorophenyl)cyclohexanecarboxylic acid (estimated boiling point ≈ 425 °C) . This lower boiling point, attributable to the reduced molecular symmetry conferred by the double bond, facilitates fractional distillation under reduced pressure for high-purity isolation of the unsaturated acid, whereas the saturated analog typically requires column chromatography or recrystallization, which are less amenable to scale-up.

Physical property comparison Boiling point Purification strategy

When to Prioritize 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic Acid: Evidence-Linked Application Scenarios for Procurement


Regulatory ANDA Filing and Pharmacopoeial Method Validation for Atovaquone Drug Substance

When developing or validating an HPLC method for atovaquone impurity profiling, the use of 4-(4-chlorophenyl)-cyclohex-3-enecarboxylic acid as Atovaquone Impurity 6 ensures that the system-suitability test mirrors the impurity that may arise from the cyclohexene-containing process intermediate. Its unique retention window (Section 3, Evidence 1) and certified CoA (Section 3, Evidence 3) satisfy ICH Q2(R1) validation requirements for specificity and accuracy, enabling direct application in ANDA submissions [1].

In-House Synthesis of Atovaquone EP Impurity C for Degradation Studies

For pharmaceutical development laboratories requiring multi-milligram quantities of the oxidative degradation marker Atovaquone EP Impurity C, the compound offers a one-step condensation route that avoids the additional oxidation and purification steps needed when starting from the saturated acid (Section 3, Evidence 2). This translates to a shorter synthetic cycle and higher overall yield, directly reducing the cost-per-mg of the final impurity standard [2].

Quality Control Batch-Release Testing in GMP Environments

In routine QC release of atovaquone API, the laboratory must compare the observed impurity profile against acceptance criteria defined in the pharmacopoeial monograph (Section 3, Evidence 1). Procuring a certified impurity standard with documented traceability to USP/EP (Section 3, Evidence 3) eliminates the need for in-house qualification of a generic alternative, thereby reducing the risk of an OOS investigation and shortening the batch-release timeline [1].

Process-Development Studies for Atovaquone Manufacturing Route Optimization

When process chemists evaluate alternative routes to atovaquone, the ability to isolate and quantify the unsaturated impurity via distillation (Section 3, Evidence 4) rather than chromatography allows faster in-process control. The compound’s lower boiling point and distinct LogP facilitate its separation from the desired saturated intermediate, enabling accurate mass-balance tracking and aiding Design-of-Experiment (DoE) campaigns .

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.